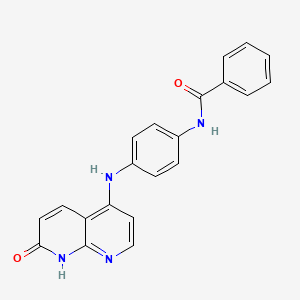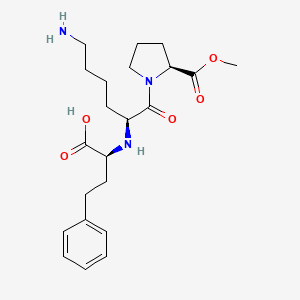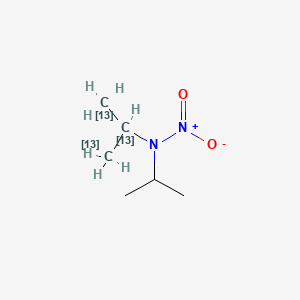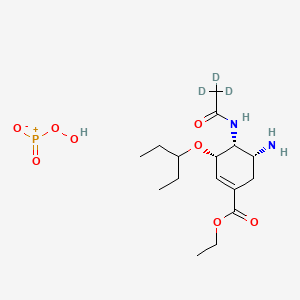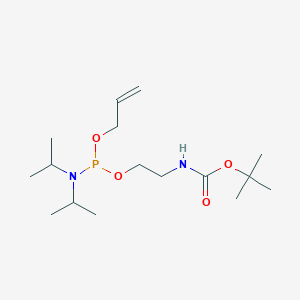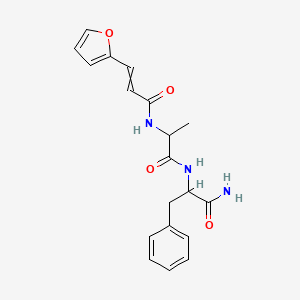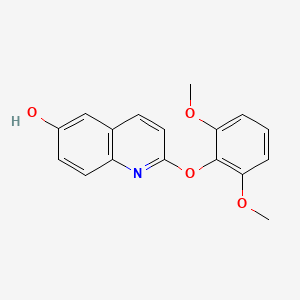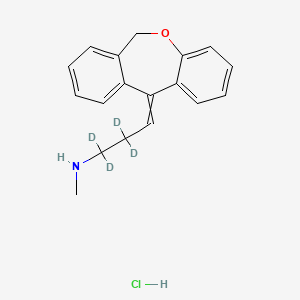
Nordoxepin-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nordoxepin-d4 Hydrochloride, also known as Desmethyldoxepin-d4 Hydrochloride, is a deuterium-labeled analogue of Nordoxepin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification of individual atoms in metabolic pathways, making it a valuable tool in various fields of study .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nordoxepin-d4 Hydrochloride involves the deuterium labeling of Nordoxepin. One common method includes the N-[11C]methylation of nordoxepin using [11C]methyl iodide in a solvent like DMF (dimethylformamide), followed by purification through high-performance liquid chromatography (HPLC) and reformulation with solid-phase extraction (SPE) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes deuterium labeling, purification, and quality control to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Nordoxepin-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered hydrogen content.
Aplicaciones Científicas De Investigación
Nordoxepin-d4 Hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
Nordoxepin-d4 Hydrochloride exerts its effects through its deuterium labeling, which allows for precise tracking and quantification of individual atoms in metabolic pathways. This labeling does not significantly alter the molecular properties but may slightly affect metabolic kinetics. The compound is primarily used to distinguish endogenous and exogenous metabolites, reduce false positives, and aid in the quantification and reconstruction of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nordoxepin Hydrochloride: The non-deuterated analogue of Nordoxepin-d4 Hydrochloride.
Doxepin: A tricyclic antidepressant used to treat major depressive disorder and anxiety.
Desmethyldoxepin: A metabolite of Doxepin, similar to Nordoxepin.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are crucial .
Propiedades
Fórmula molecular |
C18H20ClNO |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i6D2,12D2; |
Clave InChI |
GNPPEZGJRSOKRE-GEZYUJOSSA-N |
SMILES isomérico |
[2H]C([2H])(C=C1C2=CC=CC=C2COC3=CC=CC=C31)C([2H])([2H])NC.Cl |
SMILES canónico |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


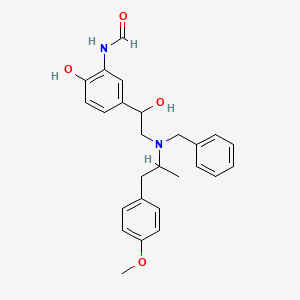
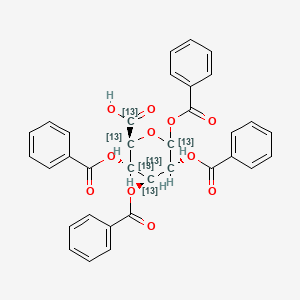
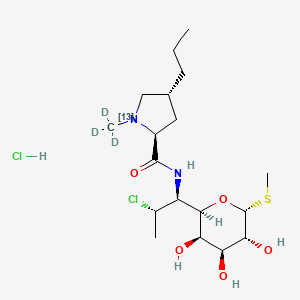
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
